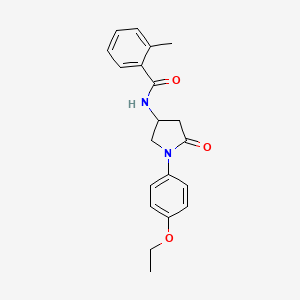

![molecular formula C13H10N2OS B2868352 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol CAS No. 18002-05-6](/img/structure/B2868352.png)

2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is a chemical compound with the CAS Number: 18002-05-6 . It has a molecular weight of 243.31 . This compound is structurally related to purine bases, which makes it an important and widely represented compound in medicinal chemistry .

Synthesis Analysis

Thienopyrimidines, including 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, can be synthesized from thiophene derivatives or from pyrimidine analogs . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Another synthetic approach involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis

The molecular structure of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is represented by the linear formula: C13H10N2OS . The InChI code for this compound is 1S/C13H10N2OS/c1-8-2-4-9 (5-3-8)12-14-10-6-7-17-11 (10)13 (16)15-12/h2-7H,1H3, (H,14,15,16) and the InChI key is WMMVFPDZGPLXSU-UHFFFAOYSA-N .Chemical Reactions Analysis

Thienopyrimidines, including 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, have been found to exhibit various biological activities, which can be attributed to their chemical reactions . For instance, thieno[2,3-d]pyrimidine derivatives demonstrated excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .Physical And Chemical Properties Analysis

The physical form of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is solid . The storage temperature for this compound is between 2 to 8 degrees Celsius .科学的研究の応用

Antimicrobial and Anti-inflammatory Activities

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine, a structurally related compound to 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, exhibit significant antimicrobial and anti-inflammatory properties. Thienopyrimidine derivatives have been synthesized and tested for their biological activities against a range of bacterial and fungal strains. These compounds have shown remarkable activity, suggesting their potential in developing new antimicrobial agents (Gaber & Moussa, 2011). Furthermore, another study highlighted the synthesis and biological evaluation of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents, supporting their role in organic chemistry due to their bioactive properties (Tolba et al., 2018).

Synthesis and Chemical Properties

The chemical synthesis of thieno[3,2-d]pyrimidin-4-ol derivatives involves green chemistry approaches and innovative methodologies to enhance their pharmacological significance. A study presented a catalytic four-component reaction for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy and reduced environmental impact (Shi et al., 2018). Additionally, the structural analysis of thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride revealed its crystal structure, providing insights into its chemical properties and potential for further modification (Liu et al., 2006).

Antitumor and Antioxidant Activities

The antitumor and antioxidant activities of thieno[3,2-d]pyrimidine derivatives have been explored, indicating their potential in cancer therapy and prevention of oxidative stress-related diseases. For instance, novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity, showing potent effects against various human cancer cell lines (Hafez & El-Gazzar, 2017). Another study synthesized a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and assessed their in vitro antioxidant activity, demonstrating significant radical scavenging properties (Kotaiah et al., 2012).

作用機序

While the specific mechanism of action for 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is not explicitly mentioned in the search results, thienopyrimidines are known to inhibit various enzymes and pathways . For instance, they have been used as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .

Safety and Hazards

将来の方向性

Thienopyrimidines, including 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, hold a unique place between fused pyrimidine compounds and are widely represented in medicinal chemistry . They have various biological activities and are structural analogs of purines, making them an attractive structural feature in the production of pharmaceutical drugs . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

特性

IUPAC Name |

2-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)12-14-10-6-7-17-11(10)13(16)15-12/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMVFPDZGPLXSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2868269.png)

![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)

![Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B2868277.png)

![Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2868278.png)

![N-[1-(1,2,5-Dithiazepan-5-yl)-2-methyl-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2868281.png)

![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B2868283.png)

![1-[(3-Fluorophenyl)methyl]azepane](/img/structure/B2868286.png)

![7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868287.png)

![N-(4-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2868289.png)

![N-(2-Methoxy-2-phenylbutyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2868290.png)

![2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2868292.png)